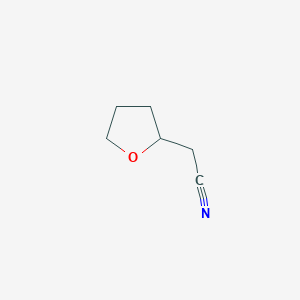
2-(四氢呋喃-2-基)乙腈
描述
The compound "2-(Tetrahydrofuran-2-yl)acetonitrile" is a chemical of interest in various synthetic organic chemistry studies. It is a structural motif present in several organic compounds and intermediates that are synthesized for different applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of derivatives of tetrahydrofuran, such as 2-(tetrahydrofuran-2-yl)acetonitrile, has been explored through various synthetic routes. One approach involves the diastereoselective synthesis of trans-2,3-dihydrofurans using pyridinium ylide assisted tandem reactions, which proceed smoothly in acetonitrile and are catalyzed by triethylamine . Another method includes a three-component condensation of β-ketonitriles, pyridinium ylides, and aldehydes, leading to the formation of trans-4,5-dihydrofuran-3-carbonitriles and 2H-pyran-5-carbonitriles . Additionally, the reaction of azolylacetonitriles with γ-chlorobutyryl chlorides has been used to synthesize 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques. For instance, the structure of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile was confirmed by NMR, MS, FTIR spectroscopy, and single-crystal X-ray diffraction analysis . Density Functional Theory (DFT) calculations have also been employed to optimize the molecular structure and compare it with experimental data .
Chemical Reactions Analysis
The reactivity of 2-(tetrahydrofuran-2-yl)acetonitrile derivatives has been studied in various chemical reactions. For example, the reaction of 2-hetaryl-2-(tetrahydro-2-furanylidene)acetonitriles with aldehydes in the presence of secondary amines or acids leads to the formation of acrylonitriles with the elimination of the furan fragment . Moreover, tetrahydrofurans functionalized at the C2 or C3 position can be regioselectively cleaved with acid iodides in acetonitrile to yield trifunctionalized derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates, for instance, has been performed with excellent enantioselectivities, indicating the potential for producing enantiomerically pure compounds . The molecular electrostatic potential and frontier molecular orbitals of these compounds have been analyzed to explore their physicochemical properties, which are important for understanding their reactivity and interactions with other molecules .
科学研究应用
有机合成
该化合物应用于有机合成,特别是在通过分子内烷基化过程形成替代结构方面。 它作为合成各种杂环化合物的先驱,这些化合物在开发药物和农用化学品中至关重要 .
结构研究
研究人员使用 2-(四氢呋喃-2-基)乙腈进行结构研究,包括晶体结构测定和 Hirshfeld 表面分析。 这些研究对于理解分子相互作用和设计新材料至关重要 .
药物化学研究
尽管未直接用于药用目的,但该化合物在药物化学研究中具有重要意义。 它被用作合成具有潜在治疗应用的复杂分子的构建块 .
分析化学
作用机制
Mode of Action
It is known that the compound can undergo intramolecular alkylation, which could potentially affect its interaction with its targets .
Pharmacokinetics
It is known that the compound has a molecular weight of 11114, which could influence its bioavailability .
Result of Action
A study has shown that the compound can undergo intramolecular cyclization, leading to the formation of 2-(quinazolin-2-yl)-2-(tetrahydrofuran-2-ylidene)acetonitriles .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature for optimal stability .
安全和危害
“2-(Tetrahydrofuran-2-yl)acetonitrile” is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
生化分析
Biochemical Properties
2-(Tetrahydrofuran-2-yl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 2-(Tetrahydrofuran-2-yl)acetonitrile to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 2-(Tetrahydrofuran-2-yl)acetonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Tetrahydrofuran-2-yl)acetonitrile has been shown to affect the MAPK signaling pathway, which is essential for cell growth and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 2-(Tetrahydrofuran-2-yl)acetonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, 2-(Tetrahydrofuran-2-yl)acetonitrile can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Tetrahydrofuran-2-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Tetrahydrofuran-2-yl)acetonitrile remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 2-(Tetrahydrofuran-2-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of 2-(Tetrahydrofuran-2-yl)acetonitrile have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
2-(Tetrahydrofuran-2-yl)acetonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Additionally, 2-(Tetrahydrofuran-2-yl)acetonitrile may influence the activity of other metabolic enzymes, thereby impacting overall metabolic processes.
Transport and Distribution
The transport and distribution of 2-(Tetrahydrofuran-2-yl)acetonitrile within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity . The distribution of 2-(Tetrahydrofuran-2-yl)acetonitrile within tissues also determines its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(Tetrahydrofuran-2-yl)acetonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-(Tetrahydrofuran-2-yl)acetonitrile can localize to the mitochondria, where it may influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(oxolan-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCVJPYMXOAEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407154 | |
| Record name | 2-(Tetrahydrofuran-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33414-62-9 | |
| Record name | 2-(Tetrahydrofuran-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Tetrahydrofuran-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)

![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)










![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)